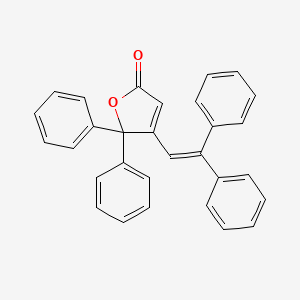
4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with diphenylethenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,5-dihydro-3-acetyl-2-methyl-4-(2,2-diphenylethenyl)-5,5-diphenylfuran as an intermediate . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
Scientific Research Applications
4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-Diphenylethenyl)-5,5-diphenylfuran-2(5H)-one include:
- 4-(2,2-Diphenylethenyl)-N,N-diethylaniline
- Benzenamine, N-(2,2-diphenylethenyl)-N-phenyl-4-(2-phenylethenyl)
- Phenol, 4-(2,2-diphenylethenyl)-, triester with boric acid (H3BO3)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties
Properties
CAS No. |
62378-42-1 |
|---|---|
Molecular Formula |
C30H22O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-5,5-diphenylfuran-2-one |
InChI |
InChI=1S/C30H22O2/c31-29-22-27(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32-29,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
QANBVOOEQLEAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


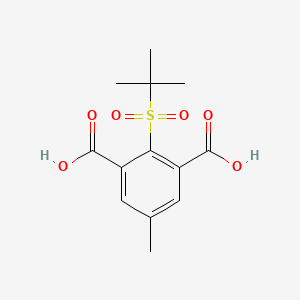
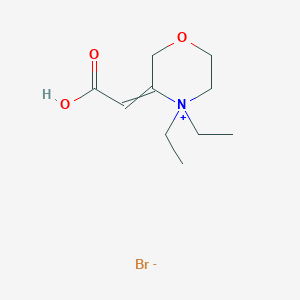
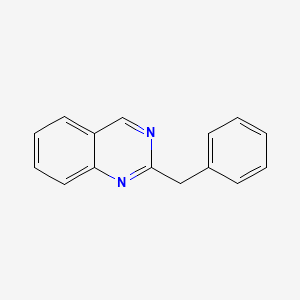
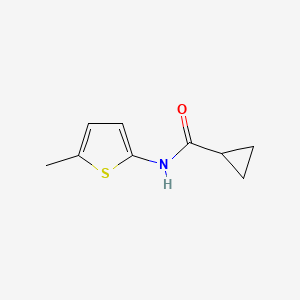
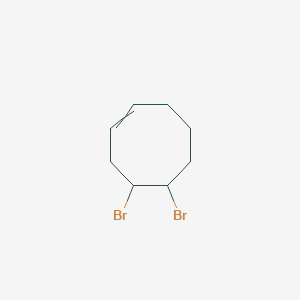
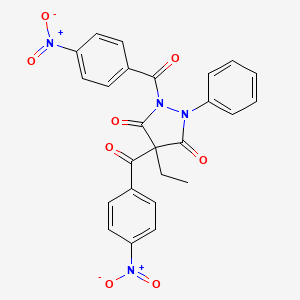
![Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol](/img/structure/B14535740.png)
![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
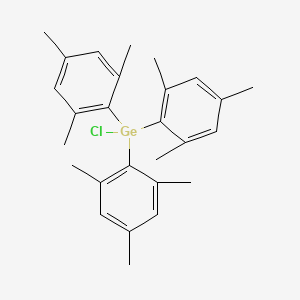
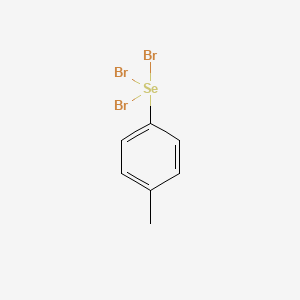
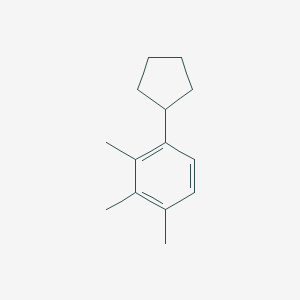
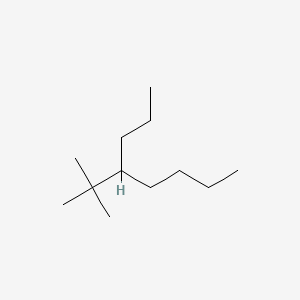
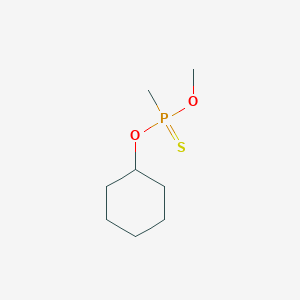
![2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol](/img/structure/B14535789.png)
